molecular formula C19H22N4 B384500 1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612523-49-6

1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B384500
CAS No.: 612523-49-6
M. Wt: 306.4g/mol
InChI Key: RJMSUHHMGSREGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C19H22N4. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The nature of these equivalents determines the reaction conditions . One common method involves the use of sec-butylamine and isopropylamine as starting materials, which undergo a series of condensation and cyclization reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(butan-2-ylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-5-13(4)21-18-10-14(12(2)3)15(11-20)19-22-16-8-6-7-9-17(16)23(18)19/h6-10,12-13,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMSUHHMGSREGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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